molecular formula C12H12N2O2 B2859583 Ethyl 7-aminoquinoline-2-carboxylate CAS No. 1447607-02-4

Ethyl 7-aminoquinoline-2-carboxylate

Cat. No.: B2859583
CAS No.: 1447607-02-4
M. Wt: 216.24
InChI Key: VJWQPISSVRITND-UHFFFAOYSA-N
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Description

Ethyl 7-aminoquinoline-2-carboxylate is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

The synthesis of ethyl 7-aminoquinoline-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 7-aminoquinoline with ethyl chloroformate under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired ester .

Industrial production methods often focus on optimizing reaction conditions to increase yield and reduce costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more environmentally friendly and efficient .

Chemical Reactions Analysis

Ethyl 7-aminoquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of ethyl 7-aminoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of enzymes or interfere with the replication of pathogens. The exact mechanism can vary depending on the specific derivative and its intended use .

Properties

IUPAC Name

ethyl 7-aminoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-6-4-8-3-5-9(13)7-11(8)14-10/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWQPISSVRITND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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